(5-Bromopyrimidin-2-yl)methanol

Nucleophilic aromatic substitution Aminolysis kinetics Halopyrimidine reactivity

(5-Bromopyrimidin-2-yl)methanol is a heterocyclic building block with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol. It features a bromine atom at the 5-position of the pyrimidine ring and a hydroxymethyl (-CH2OH) group at the 2-position.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 22433-12-1
Cat. No. B049384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyrimidin-2-yl)methanol
CAS22433-12-1
Synonyms5-Bromo-2-hydroxymethylpyrimidine
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CO)Br
InChIInChI=1S/C5H5BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2
InChIKeyZRHVXSBXNUJBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromopyrimidin-2-yl)methanol (CAS 22433-12-1): Technical Baseline for Procurement and Research Selection


(5-Bromopyrimidin-2-yl)methanol is a heterocyclic building block with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It features a bromine atom at the 5-position of the pyrimidine ring and a hydroxymethyl (-CH2OH) group at the 2-position [1]. This substitution pattern provides two orthogonal reactive handles: the C5-Br bond serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), while the C2-hydroxymethyl group enables esterification, oxidation, and etherification chemistries [1]. The compound is a crystalline solid with a melting point of 93-94 °C, a predicted boiling point of 263.7±20.0 °C, a predicted density of 1.785±0.06 g/cm³, a LogP of 0.73, and a predicted pKa of 13.23±0.10 . It is commercially available at purities of 95%, 97%, and ≥98% from multiple global suppliers .

Why (5-Bromopyrimidin-2-yl)methanol Cannot Be Casually Substituted with Chloro, Iodo, or Positional Isomer Analogs


In pyrimidine-based building blocks, subtle changes in halogen identity (Br, Cl, I) and substitution position (2-yl vs. 4-yl) produce quantifiable differences in reactivity, physicochemical properties, and downstream synthetic utility that render simple substitution unreliable. The 5-bromo substituent on the target compound delivers nucleophilic aromatic substitution rates approximately three-fold faster than the corresponding 5-chloro analog, as established in aminolysis studies of corresponding halopyrimidines [1]. In Suzuki-Miyaura cross-coupling, the reactivity order reverses—chloropyrimidines are preferred over bromopyrimidines for selective monophenylation [2]—meaning the optimal halogen choice is reaction-context dependent. Additionally, the 2-yl positional isomer exhibits a boiling point approximately 52 °C lower than the 4-yl isomer (263.7 °C vs. 315.97 °C) , affecting distillation-based purification strategies. The iodo analog (MW 236.01) carries a 25% higher molecular weight than the bromo compound (MW 189.01), altering stoichiometric loading and shipping economics in multi-kilogram campaigns . Furthermore, the target compound is specifically cited in patent WO-2020109191-A1 for preparing alcohol-containing benzothiazoles as dual-targeting bacterial DNA gyrase/topoisomerase IV inhibitors—an application not documented for the chloro or positional isomer analogs . Selecting the correct halogen/position combination is therefore a decision with measurable consequences for reaction kinetics, purification protocols, and patent-protected synthetic routes.

Quantitative Differentiation Evidence for (5-Bromopyrimidin-2-yl)methanol vs. Closest Analogs


Nucleophilic Aromatic Substitution Reactivity: Bromo vs. Chloro Pyrimidine Aminolysis Rates

In a comparative aminolysis study of corresponding 2-halogeno-, 5-bromo-2-halogeno-, 2-halogeno-4,6-dimethyl-, and 4-halogeno-2,6-dimethyl-pyrimidines, the bromopyrimidine congeners consistently exhibited the highest reactivity within each structural group, with chloropyrimidines being the least reactive. The maximum rate differential observed between bromo- and chloro-pyrimidine substrates was approximately three-fold when measured by time of half-completion (t1/2) values for reactions with isopentylamine and 1,4-dimethylpentylamine [1]. This rate advantage enables (5-bromopyrimidin-2-yl)methanol to achieve equivalent conversion under milder conditions or shorter reaction times compared to the 5-chloro analog.

Nucleophilic aromatic substitution Aminolysis kinetics Halopyrimidine reactivity

Suzuki-Miyaura Cross-Coupling Selectivity: Chloropyrimidine Preferred Over Bromopyrimidine for Monoarylation

In a systematic study of Suzuki-Miyaura cross-coupling on halogenated pyrimidines, Schomaker and Delia (2001) demonstrated that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidine substrates for achieving selective mono-, di-, or triphenylation depending on reaction conditions [1]. The electronic deficiency of the pyrimidine ring renders typical bromo and iodo substrates too reactive to exhibit good selectivity when multiple halogens are present [2]. This finding establishes a critical context-dependent differentiation: (5-bromopyrimidin-2-yl)methanol offers superior SNAr reactivity (Evidence Item 1), but the 5-chloro analog may be preferred for Suzuki couplings requiring strict monoarylation selectivity. The optimal procured building block thus depends on the specific synthetic sequence envisioned.

Suzuki-Miyaura coupling Cross-coupling selectivity Halopyrimidine arylation

Boiling Point Differentiation: 2-yl vs. 4-yl Positional Isomer

The target compound (5-bromopyrimidin-2-yl)methanol has a predicted boiling point of 263.7±20.0 °C at 760 mmHg , while its positional isomer (5-bromopyrimidin-4-yl)methanol (CAS 811450-15-4) exhibits a substantially higher predicted boiling point of 316.0±27.0 °C (315.97 °C reported at 760 mmHg) . This ~52 °C difference arises from the differing electronic environments at the 2- vs. 4-position of the pyrimidine ring, which influence intermolecular hydrogen bonding capacity of the hydroxymethyl group. Both isomers share identical molecular formula (C5H5BrN2O), molecular weight (189.01), density (1.785 g/cm³), and LogP (0.7314), making boiling point the primary physicochemical discriminator for separation or purification considerations.

Positional isomer Boiling point Purification strategy

Density and Physicochemical Profile vs. 5-Chloro Analog

The bromine atom in (5-bromopyrimidin-2-yl)methanol imparts a predicted density of 1.785±0.06 g/cm³ , substantially higher than the 1.422±0.06 g/cm³ predicted for the 5-chloro analog (5-chloropyrimidin-2-yl)methanol (CAS 944902-98-1) [1]. This 25.5% increase in density reflects the greater atomic mass of bromine (79.90) vs. chlorine (35.45). Concurrently, the bromo compound's boiling point (263.7 °C) exceeds that of the chloro analog (238.4 °C) by approximately 25 °C [1]. The LogP of 0.73 for the bromo compound [2] indicates modestly higher lipophilicity than what would be expected for the chloro analog, relevant for solution-phase handling and extraction behavior.

Density Physicochemical properties Halogen effect

Patent-Cited Application: Dual-Targeting Bacterial DNA Gyrase/Topoisomerase IV Inhibitors

According to BOC Sciences' product documentation, (5-bromopyrimidin-2-yl)methanol (CAS 22433-12-1) is specifically employed to prepare alcohol-containing benzothiazoles as potent dual-targeting bacterial DNA supercoiling inhibitors, cited in patent WO-2020109191-A1 (priority date 2018-11-27) . This patent, assigned to pharmaceutical developers, describes aryl compounds for the treatment and prophylaxis of bacterial infection through inhibition of DNA gyrase and topoisomerase IV [1]. The hydroxymethyl group at the 2-position serves as the critical alcohol handle for constructing the benzothiazole scaffold, a functional role that cannot be fulfilled by 5-bromopyrimidine (CAS 4595-59-9), which lacks the hydroxymethyl group. No equivalent patent documentation was identified for the 5-chloro or 4-yl positional isomer analogs in this specific inhibitor class.

DNA gyrase inhibitor Topoisomerase IV Antibacterial Benzothiazole

Commercial Availability and Purity Grade Comparison Across Halogen Analogs

(5-Bromopyrimidin-2-yl)methanol is stocked by multiple global suppliers at purity grades of 95%, 97%, and ≥98%, with prices ranging from approximately $15 for 250 mg (97% purity, AChemBlock) to $1,880 for 100 g . The 5-chloro analog (CAS 944902-98-1) is also commercially available but at generally higher per-gram pricing (e.g., ~$190 for 1 g at 95% purity from CymitQuimica) . The 5-iodo analog (CAS 2503209-20-7) is available from fewer suppliers, consistent with the lower commercial demand and higher cost typically associated with iodo-substituted building blocks . The 4-yl positional isomer (CAS 811450-15-4) is available at >95% purity from select suppliers including Beyotime and MolCore . The broader supplier base and competitive pricing for the 2-yl bromo compound reflect its status as the most commonly ordered variant in this chemical space.

Commercial availability Purity grade Procurement Supply chain

Validated Application Scenarios for (5-Bromopyrimidin-2-yl)methanol Based on Quantitative Evidence


Synthesis of Dual-Targeting Bacterial DNA Gyrase/Topoisomerase IV Inhibitors (Benzothiazole Series)

As documented in patent WO-2020109191-A1, (5-bromopyrimidin-2-yl)methanol serves as the critical hydroxymethyl-containing building block for constructing alcohol-functionalized benzothiazoles that inhibit both DNA gyrase and topoisomerase IV . The C2-hydroxymethyl group provides the alcohol handle required for benzothiazole scaffold assembly, a functional requirement that cannot be met by simple 5-bromopyrimidine (no alcohol group) or the 4-yl positional isomer (different geometry). The 5-bromo substituent simultaneously enables late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling. Research teams pursuing novel antibacterial agents targeting these validated bacterial enzymes should prioritize this specific building block to ensure synthetic route fidelity with published procedures.

Kinase Inhibitor Intermediate Synthesis via Sequential SNAr/Cross-Coupling Strategies

The combination of a 5-bromo leaving group (for cross-coupling) and a 2-hydroxymethyl group (for further derivatization) makes (5-bromopyrimidin-2-yl)methanol a strategic intermediate for kinase inhibitor programs. Related 5-bromopyrimidin-2-yl intermediates are documented in the synthesis of Tepotinib (MET tyrosine kinase inhibitor) and in multiple bromo-pyrimidine analog series evaluated as anticancer tyrosine kinase inhibitors [1]. The ~3-fold SNAr rate advantage of bromo over chloro [2] supports initial C2-hydroxymethyl derivatization followed by C5 cross-coupling, or the reverse sequence depending on protecting group strategy. For programs where both SNAr and Suzuki steps are required on the same scaffold, procuring both bromo and chloro variants may provide optimal synthetic flexibility given the context-dependent reactivity preferences established in Evidence Items 1 and 2.

Diversity-Oriented Synthesis and Parallel Library Construction

The C5-bromo substituent on (5-bromopyrimidin-2-yl)methanol is positioned on an electron-deficient pyrimidine ring, making it an effective electrophilic partner for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, alkynyl, and amino diversity elements, respectively . The C2-hydroxymethyl group can simultaneously be functionalized via Mitsunobu, esterification, or oxidation chemistry. This orthogonal reactivity enables two-dimensional diversity expansion in parallel library synthesis. The compound's favorable commercial availability (≥5 global suppliers, purity up to 98%, competitive pricing at $15-40 per gram at research scale) [1] reduces supply chain friction for library production campaigns requiring gram-scale quantities.

Agrochemical Intermediate Development and Halogen Effects Studies

5-Bromopyrimidine derivatives are recognized building blocks in agrochemical research, particularly for next-generation herbicides and fungicides . The quantitative physicochemical differences between bromo, chloro, and iodo analogs—specifically the 25.5% higher density and 25.3 °C higher boiling point of the bromo compound vs. the chloro analog —are relevant for process chemistry optimization of agrochemical active ingredient syntheses where distillation or extraction parameters must be tuned. The documented 5-bromopyrimidine scaffold has also been employed in electron-impact ionization cross-section studies comparing halogenated pyrimidines [1], supporting fundamental structure-property relationship investigations where the bromo congener serves as a reference point within the halogen series.

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